molecular formula C13H15ClN2O4 B2430710 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1904433-29-9

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B2430710
CAS No.: 1904433-29-9
M. Wt: 298.72
InChI Key: TUUVIMHZACJJDF-UHFFFAOYSA-N
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Description

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is an organic compound featuring a pyridine and azetidine moiety. Known for its potential in various scientific fields, this compound attracts attention due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Typically synthesized via multi-step organic synthesis, involving chlorination and azetidinone ring formation. Reaction conditions might include solvents like acetonitrile and catalysts such as palladium on carbon.

Industrial Production Methods: : Industrial-scale synthesis might use continuous flow reactors to ensure safety and consistency. Process optimization includes temperature control and reagent purity.

Chemical Reactions Analysis

Types of Reactions: : It undergoes reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Solvents like ethanol or dimethyl sulfoxide are frequently used.

Major Products Formed: : Oxidation might yield a hydroxyl derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: : Used in synthesizing complex organic molecules and studying reaction mechanisms.

Biology: : Investigated for its potential in modulating biological pathways, possibly affecting enzyme activity.

Medicine: : Explored for therapeutic uses due to its potential bioactivity.

Industry: : Utilized in developing materials with specific physical and chemical properties.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, likely involving enzyme inhibition or receptor binding. These interactions can modulate biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Compared to analogs like 6-chloropyridin-3-yl azetidinone, this compound’s tetrahydrofuran group offers distinct chemical and biological properties. Its unique structure may result in improved stability or bioactivity.

List of Similar Compounds

  • 6-chloropyridin-3-yl azetidinone

  • 5-Chloro-6-(tetrahydrofuran-3-yl)-3-pyridone

  • 3-Hydroxy-5-chloro-6-(tetrahydrofuran-3-yl)pyridine

Conclusion

This compound’s distinct structure and versatile applications make it an interesting subject for scientific research across multiple fields, from chemistry to medicine. Its ability to undergo various reactions and its interactions with biological molecules highlight its significance.

How's that for a deep dive?

Properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c14-11-3-8(13(18)16-5-9(17)6-16)4-15-12(11)20-10-1-2-19-7-10/h3-4,9-10,17H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVIMHZACJJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CC(C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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